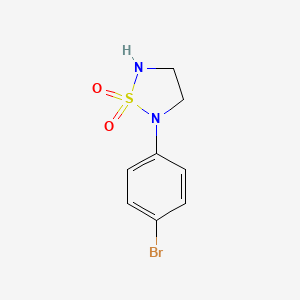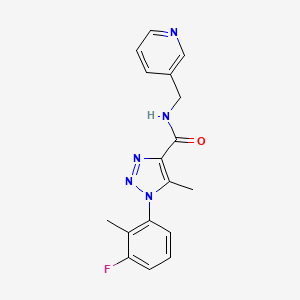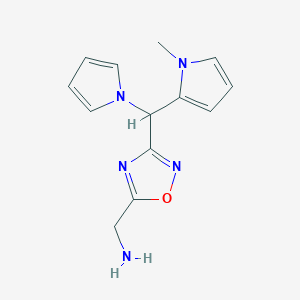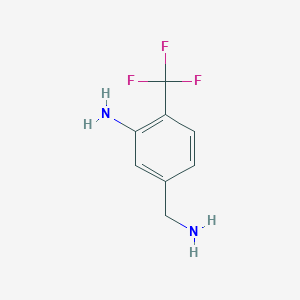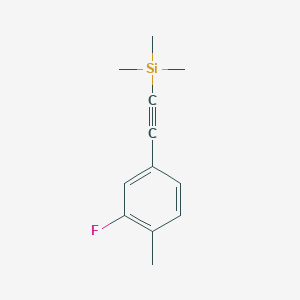
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C12H15FSi It is a derivative of phenylethynyl-trimethyl-silane, where a fluorine atom is substituted at the 3-position and a methyl group at the 4-position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-methyl-phenyl ketones, while reduction can produce fluoro-methyl-phenyl alkanes.
科学的研究の応用
(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a precursor for various functionalized molecules. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive alkyne moiety.
類似化合物との比較
Similar Compounds
Phenylethynyl-trimethyl-silane: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
(3-Fluoro-phenylethynyl)-trimethyl-silane: Similar structure but without the methyl group, leading to variations in chemical behavior.
(4-Methyl-phenylethynyl)-trimethyl-silane:
Uniqueness
The unique combination of the fluorine and methyl substituents in (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
特性
分子式 |
C12H15FSi |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
2-(3-fluoro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
KETJYBVPEYCRTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)

![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)

![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)

